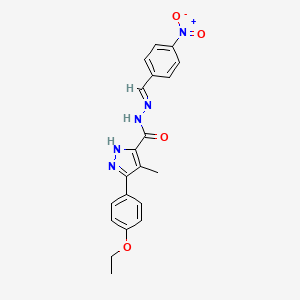
5-(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (4-nitro-benzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (4-nitro-benzylidene)hydrazide is a complex organic compound with the molecular formula C20H19N5O4 and a molecular weight of 393.406 g/mol . This compound is part of a class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (4-nitro-benzylidene)hydrazide typically involves the condensation of 5-(4-ethoxyphenyl)-4-methyl-2H-pyrazole-3-carboxylic acid hydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (4-nitro-benzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (4-nitro-benzylidene)hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (4-nitro-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (2-CL-benzylidene)hydrazide
- 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (4-BR-benzylidene)hydrazide
- 5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (4-HO-3-MEO-benzylidene)hydrazide
Uniqueness
5-(4-Ethoxy-PH)4-ME-2H-pyrazole-3-carboxylic acid (4-nitro-benzylidene)hydrazide is unique due to its specific structural features, such as the presence of the nitro group and the ethoxy substituent. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C20H19N5O4 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O4/c1-3-29-17-10-6-15(7-11-17)18-13(2)19(23-22-18)20(26)24-21-12-14-4-8-16(9-5-14)25(27)28/h4-12H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
Clé InChI |
KHPSAMPUSLKSNX-CIAFOILYSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















